Fmoc-Arg(Aloc)2-OH

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

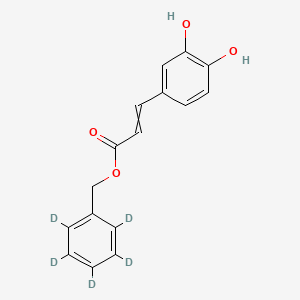

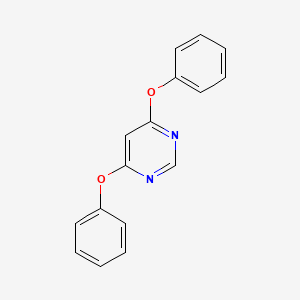

Fmoc-Arg(Aloc)2-OH is a compound with the CAS Number: 148893-34-9 and a molecular weight of 564.6 . It is an acyl donor that irreversibly inhibits glutamine synthetase in the presence of an acceptor such as a hydrate . It is soluble in water and can be used to prepare micelles or microemulsions .

Synthesis Analysis

Fmoc-Arg(Aloc)2-OH is used for the synthesis of peptides, proteins, and oligosaccharides . The coupling of this derivative can be effected using standard activation methods, such as PyBOP® or TBTU, although longer reaction times may be necessary due to the bulkiness of the side-chain protection .Molecular Structure Analysis

The linear formula of Fmoc-Arg(Aloc)2-OH is C29H32N4O8 . The compound has a defined stereo center .Chemical Reactions Analysis

Fmoc-Arg(Aloc)2-OH is an acyl donor that irreversibly inhibits glutamine synthetase in the presence of an acceptor such as a hydrate .Physical And Chemical Properties Analysis

Fmoc-Arg(Aloc)2-OH is a solid substance . It has a density of 1.3±0.1 g/cm3, a molar refractivity of 148.8±0.5 cm3, and a molar volume of 436.0±7.0 cm3 . It also has a polar surface area of 165 Å2 and a polarizability of 59.0±0.5 10-24 cm3 .Applications De Recherche Scientifique

Multicomponent Dipeptide Hydrogels for Cell Culture Applications

A study by Liyanage et al. (2015) demonstrated the use of Fmoc-protected dipeptides, including Arg-based peptides, in the formation of two-component nanofibril hydrogels. These hydrogels mimic the extracellular matrix, supporting the viability and growth of fibroblast cells by effectively simulating the integrin-binding RGD peptide sequence of fibronectin. This application is crucial for tissue engineering and regenerative medicine, highlighting the biomimetic potential of Fmoc-Arg(Aloc)-containing hydrogels (Liyanage et al., 2015).

Improvements in Solid-Phase Peptide Synthesis

Another significant application is in solid-phase peptide synthesis (SPPS), where the incorporation of Fmoc-Arg(Pbf)-OH, a closely related derivative, has been studied. De la Torre et al. (2020) explored the use of N-butylpyrrolidinone (NBP) as an alternative solvent to DMF for SPPS, specifically for the challenging incorporation of Fmoc-Arg(Pbf)-OH. Their methodology aimed to overcome the issues related to the inactive δ-lactam formation, enhancing the yield and purity of the synthesized peptides. This research represents an advancement in peptide synthesis technology, potentially applicable to Fmoc-Arg(Aloc)2-OH derivatives (De la Torre et al., 2020).

Safety And Hazards

Fmoc-Arg(Aloc)2-OH is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Propriétés

IUPAC Name |

(2S)-5-[bis(prop-2-enoxycarbonylamino)methylideneamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H32N4O8/c1-3-16-39-28(37)32-26(33-29(38)40-17-4-2)30-15-9-14-24(25(34)35)31-27(36)41-18-23-21-12-7-5-10-19(21)20-11-6-8-13-22(20)23/h3-8,10-13,23-24H,1-2,9,14-18H2,(H,31,36)(H,34,35)(H2,30,32,33,37,38)/t24-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSPFZCDVPTYBLY-DEOSSOPVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)NC(=NCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NC(=O)OCC=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCOC(=O)NC(=NCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NC(=O)OCC=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H32N4O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20856228 |

Source

|

| Record name | N~5~-(5,9-Dioxo-4,10-dioxa-6,8-diazatrideca-1,12-dien-7-ylidene)-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-ornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20856228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

564.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-Arg(Aloc)2-OH | |

CAS RN |

148893-34-9 |

Source

|

| Record name | N~5~-(5,9-Dioxo-4,10-dioxa-6,8-diazatrideca-1,12-dien-7-ylidene)-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-ornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20856228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Sodium (6R,7R)-7-amino-3-(((6-hydroxy-2-methyl-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl)thio)methyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B589080.png)

![3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B589082.png)